8-(Benzyloxy)-2-methylquinolin-4-ol
Description
8-(Benzyloxy)-2-methylquinolin-4-ol is a quinoline derivative characterized by a benzyloxy group at the 8-position, a methyl group at the 2-position, and a hydroxyl group at the 4-position of the quinoline core. The quinoline scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.
Properties
Molecular Formula |
C17H15NO2 |
|---|---|
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-methyl-8-phenylmethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C17H15NO2/c1-12-10-15(19)14-8-5-9-16(17(14)18-12)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3,(H,18,19) |
InChI Key |
AZYVWAARJGPHGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 8-(benzyloxy)-2-methylquinolin-4-ol and related quinoline derivatives are critical to understanding its physicochemical and biological properties.
Substituent Position and Functional Group Variations
Electronic and Physicochemical Properties
- Electron-Donating vs. Withdrawing Groups: The methyl group (2-position) in 8-(benzyloxy)-2-methylquinolin-4-ol is electron-donating, which may stabilize the quinoline ring’s electron density. In contrast, 8-(benzyloxy)-2-fluoroquinoline () has an electron-withdrawing fluorine, increasing electrophilicity and altering reactivity in cross-coupling reactions .
- Hydrogen Bonding: The hydroxyl group at position 4 distinguishes 8-(benzyloxy)-2-methylquinolin-4-ol from ketone-containing analogs (e.g., 2-aryl-6,7-methylenedioxyquinolin-4-ones). This hydroxyl may enhance aqueous solubility and target binding via H-bond interactions, whereas ketones reduce polarity .
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